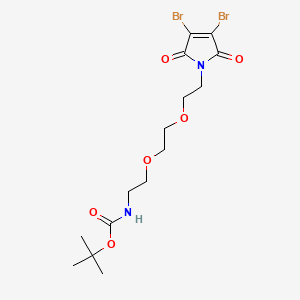

3,4-Dibromo-Mal-PEG2-Boc-Amine

Descripción general

Descripción

3,4-Dibromo-Mal-PEG2-Boc-Amine is a non-cleavable linker for bio-conjugation . It contains a Maleimides group and a -NH3/Amine group linked through a linear PEG chain . The molecular weight is 486.2 g/mol and the molecular formula is C15H22Br2N2O6 .

Molecular Structure Analysis

The molecular structure of this compound consists of a Maleimides group and a -NH3/Amine group linked through a linear PEG chain . The dibromomaleimide group allows for two points of attachment because both of the bromine atoms can be substituted .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 486.2 g/mol and a molecular formula of C15H22Br2N2O6 . The compound is a hydrophilic PEG species .Aplicaciones Científicas De Investigación

N-Boc Protection of Amines

- Methodology : A study by Zeng, Li, and Shao (2012) describes a simple and efficient method for N-Boc protection of amines using PEG-400, which is an eco-friendly reaction medium. This method applies to various aromatic, heteroaromatic, and aliphatic amines, converting them to corresponding N-tert-butyl-carbamates with good yields under mild conditions (Zeng, Li, & Shao, 2012).

Polymer Grafting on Biological Molecules

- Bioconjugation : Morpurgo et al. (2002) evaluated the effects of polymer grafting on biological activity in mono-PEG derivatives of a somatostatin analogue. They developed a method for selective BOC protection of primary amines in peptides, followed by PEGylation. This approach was crucial in identifying derivatives suitable for therapeutic applications (Morpurgo et al., 2002).

PEG as a Reaction Medium

- Green Chemistry : Kumar, Chaudhary, Nimesh, and Chandra (2006) found that polyethylene glycol (PEG) is an effective, non-toxic, and environmentally friendly reaction medium for conjugate addition of amines to conjugated alkenes. This method avoids the use of acid or base catalysts, and PEG can be recovered and reused (Kumar et al., 2006).

PEGylation for Non-Viral Gene Delivery

- Bioreducible Polymers : Lin and Engbersen (2011) described a method for PEGylated bioreducible poly(amido amine)s, beneficial for non-viral gene delivery. This involved polymerization of specific components resulting in copolymers that efficiently condense DNA into stable nano-scaled PEGylated polyplexes with low cytotoxicity, suitable for gene delivery applications (Lin & Engbersen, 2011).

Surface Interaction and Biocompatibility

- PEG-Silk Fibroin Conjugates : Gotoh, Tsukada, Minoura, and Imai (1997) synthesized PEG-silk fibroin conjugates and evaluated their surface interaction with cells. Their study suggested increased hydrophilicity and low cell attachment and growth on PEG2-silk fibroin surfaces, indicating potential applications in biocompatible materials and tissue engineering (Gotoh et al., 1997).

Mecanismo De Acción

Target of Action

The primary target of 3,4-Dibromo-Mal-PEG2-Boc-Amine are thiol groups , specifically those found in cysteine residues in proteins . The compound’s dibromo-maleimide motif acts as a covalent ligand for these thiol groups .

Mode of Action

The compound interacts with its targets through its dibromo-maleimide motif, which is a covalent ligand for thiol groups . This allows it to bind to cysteine residues in proteins . The presence of two leaving groups on this molecule allows this linker to bind two thiols at a time . The Boc group can be removed with acid to free the amine to perform a variety of reactions such as coupling with carboxylic acids, reductive amination with aldehydes or ketones, or SNAr with electron-deficient aromatic groups .

Pharmacokinetics

The hydrophilic peg linker in the compound increases its water solubility properties in aqueous media , which could potentially enhance its bioavailability.

Action Environment

The boc protecting group can be removed under acidic conditions , suggesting that the compound’s activity could be influenced by pH. Furthermore, the compound’s water solubility suggests that it may be more stable and effective in aqueous environments .

Análisis Bioquímico

Biochemical Properties

3,4-Dibromo-Mal-PEG2-Boc-Amine is a covalent ligand for thiol groups, and may be used to label cysteine residues in proteins . The presence of two leaving groups on this molecule allows this linker to bind two thiols at a time .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to thiol groups, particularly those found in cysteine residues in proteins . This allows it to form covalent bonds and serve as a linker in bio-conjugation processes .

Temporal Effects in Laboratory Settings

It is known that the Boc-protected amine group can be selectively deprotected under mild conditions, allowing for further peptide synthesis or conjugation reactions with other molecules .

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22Br2N2O6/c1-15(2,3)25-14(22)18-4-6-23-8-9-24-7-5-19-12(20)10(16)11(17)13(19)21/h4-9H2,1-3H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHMCSGLWVRCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22Br2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604889.png)

![2-allyl-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B604891.png)

![2-(5-{[4-(methylsulfanyl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604892.png)

![({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B604894.png)

![N~1~-[(4-bromothiophen-2-yl)methyl]-1H-tetrazole-1,5-diamine](/img/structure/B604895.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B604897.png)

![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B604900.png)

![N-(5-chloro-2-pyridinyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B604903.png)

![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)

![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)